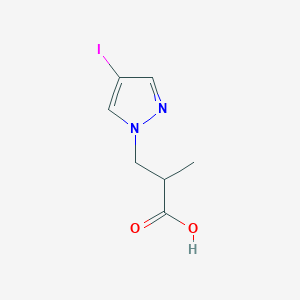
tetramethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylpyridin-3-amine is a chemical compound belonging to the pyridine family. It is structurally characterized by a pyridine ring substituted with four methyl groups and an amine group at the 3-position. This compound is widely used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: Tetramethylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . This method yields a series of novel pyridine derivatives in moderate to good yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar cross-coupling techniques. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.
化学反応の分析
Types of Reactions: Tetramethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which have significant applications in pharmaceuticals and agrochemicals .
科学的研究の応用
Tetramethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which tetramethylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it facilitates the formation of reactive intermediates that drive the reaction forward. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
類似化合物との比較
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Pyrimidine: A heterocyclic aromatic organic compound similar to pyridine, with applications in drug synthesis.
Aminopyridines: Compounds structurally related to pyridine, used as catalysts and in the synthesis of biologically active molecules.
Uniqueness: Tetramethylpyridin-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its four methyl groups and amine functionality make it a versatile compound in various chemical reactions and applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of tetramethylpyridin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-cyanopyridine", "dimethyl sulfate", "sodium hydride", "methylamine" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with sodium hydride in anhydrous DMF to form 3-pyridyl sodium salt.", "Step 2: The 3-pyridyl sodium salt is then reacted with dimethyl sulfate to form 3-dimethylsulfonium pyridine salt.", "Step 3: The 3-dimethylsulfonium pyridine salt is then reacted with methylamine in ethanol to form tetramethylpyridin-3-amine." ] } | |
CAS番号 |
2385783-62-8 |
分子式 |
C9H14N2 |
分子量 |
150.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





